Product packaging for 3-(Difluoromethoxy)-5-fluoronitrobenzene(Cat. No.:CAS No. 1214332-99-6)

3-(Difluoromethoxy)-5-fluoronitrobenzene

Cat. No.: B12079064
CAS No.: 1214332-99-6
M. Wt: 207.11 g/mol
InChI Key: RBUWSXUUPDOWQL-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-5-fluoronitrobenzene is a fluorinated aromatic building block of high interest in research and development, particularly in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms and the difluoromethoxy group can significantly alter a molecule's electronic properties, metabolic stability, and lipophilicity. This compound serves as a versatile precursor for the synthesis of more complex molecules. Its nitro group is a key functional handle for further chemical transformations, including reduction to aniline derivatives, which can subsequently be used to create a variety of heterocycles and active pharmaceutical ingredients (APIs). Researchers value this chemical for its potential in creating novel compounds, though its specific mechanism of action is dependent on the final molecule it is incorporated into. Handling and Safety: This chemical is For Research Use Only and is not intended for diagnostic or therapeutic uses. Always consult the product's Safety Data Sheet (SDS) before use. Disclaimer: The information provided is for informational purposes only. The properties and applications are based on the structural features of this compound and analogous chemicals. The specific characteristics and research data for this exact material should be verified through laboratory analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4F3NO3 B12079064 3-(Difluoromethoxy)-5-fluoronitrobenzene CAS No. 1214332-99-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(difluoromethoxy)-3-fluoro-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-4-1-5(11(12)13)3-6(2-4)14-7(9)10/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUWSXUUPDOWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001249451
Record name Benzene, 1-(difluoromethoxy)-3-fluoro-5-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214332-99-6
Record name Benzene, 1-(difluoromethoxy)-3-fluoro-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214332-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(difluoromethoxy)-3-fluoro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001249451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Mechanisms of 3 Difluoromethoxy 5 Fluoronitrobenzene

Reduction Reactions of the Nitro Group

The nitro group is readily reduced to a variety of other functional groups, most commonly an amino group (-NH₂). This transformation is a cornerstone of synthetic organic chemistry, providing access to anilines which are versatile synthetic intermediates. unimi.itwikipedia.org

The selective reduction of the nitro group in 3-(Difluoromethoxy)-5-fluoronitrobenzene to form 3-(Difluoromethoxy)-5-fluoroaniline (B1436004) is a key transformation. The challenge lies in reducing the nitro group without affecting the other functional groups, namely the fluoro and difluoromethoxy moieties. Cleavage of the C-F bond (hydrodefluorination) or reaction of the -OCHF₂ group are potential side reactions.

A variety of methods are available for the chemoselective reduction of aromatic nitro compounds. unimi.itniscpr.res.in Catalytic hydrogenation using molecular hydrogen (H₂) with catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide is a common and effective industrial method. wikipedia.org Transfer hydrogenation, using hydrogen donors like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst, is also widely used. niscpr.res.in For instance, the reduction of the analogous 4-(difluoromethoxy)nitrobenzene (B73078) can be achieved using hydrazine in the presence of an iron oxide and activated carbon catalyst. google.com Chemical reduction using metals in acidic media (e.g., Fe/HCl, SnCl₂) is another classic and reliable method. wikipedia.org

Table 2: Common Reagents for Selective Nitro Group Reduction This table summarizes established reagents for the selective conversion of aromatic nitro compounds to the corresponding anilines, which are applicable to this compound.

Reagent SystemTypical ConditionsSelectivity NotesReference
H₂ with Pd/C or PtO₂Methanol or Ethanol solvent, room temp.Highly effective; risk of hydrodehalogenation at high temp/pressure. wikipedia.org
Iron (Fe) powderAcetic acid or NH₄ClClassic, inexpensive, and often highly chemoselective. wikipedia.org
Tin(II) Chloride (SnCl₂)Concentrated HClEffective but produces tin-containing waste. wikipedia.org
Hydrazine Hydrate with Catalyst (e.g., Fe₂O₃/C, Raney Ni)Ethanol, refluxGood for preserving halogen substituents. niscpr.res.ingoogle.com

Partial Reduction Products and Their Synthetic Utility

The most synthetically valuable transformation of this compound is the selective reduction of its nitro group to an amine. This reaction yields 3-(Difluoromethoxy)-5-fluoroaniline , a key intermediate for the synthesis of more complex molecules. The reduction can be achieved using standard methodologies for nitroarene reduction, such as catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst or by using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium.

The primary synthetic utility of 3-(Difluoromethoxy)-5-fluoroaniline lies in its role as a nucleophilic building block in the construction of biologically active compounds, particularly small molecule kinase inhibitors. ed.ac.ukresearchgate.net Kinase inhibitors are a crucial class of drugs used in targeted cancer therapy. nih.gov The difluoromethoxy and fluoro substituents are often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity. The aniline (B41778) derivative serves as a handle for introducing this fluorinated moiety into a larger molecular scaffold, typically through carbon-nitrogen or carbon-carbon bond-forming reactions.

Electrophilic Aromatic Substitution (EAS) Reactions

The benzene (B151609) ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS). nih.gov This is due to the powerful electron-withdrawing inductive effects of all three substituents (-F, -OCHF₂, and -NO₂). nih.gov Electron-withdrawing groups decrease the electron density of the aromatic π-system, making it less nucleophilic and thus less reactive toward electrophiles. ed.ac.ukwikipedia.org

The directing effects of the substituents are a combination of inductive and resonance effects:

Nitro Group (-NO₂): This is a strongly deactivating group due to both its strong negative inductive (-I) and negative resonance (-R) effects. It is a powerful meta-director . nih.gov

Difluoromethoxy Group (-OCHF₂): The two fluorine atoms on the methoxy (B1213986) group cause a powerful -I effect, making it a strongly deactivating group. While the oxygen atom has lone pairs that could participate in resonance, their ability to donate is severely diminished by the adjacent fluorine atoms. Therefore, its directing influence is dominated by the strong inductive withdrawal, making it primarily a meta-director .

Substituent Inductive Effect Resonance Effect Overall Effect on Reactivity Directing Influence
-NO₂ Strongly Withdrawing (-I) Strongly Withdrawing (-R) Strongly Deactivating Meta
-F Strongly Withdrawing (-I) Donating (+R) Deactivating Ortho, Para
-OCHF₂ Strongly Withdrawing (-I) Weakly Donating (+R) Strongly Deactivating Meta

Due to the severe deactivation of the ring, electrophilic aromatic substitution reactions like nitration, halogenation, or sulfonation on this compound would require harsh reaction conditions and are not commonly performed. However, the regiochemical outcome can be predicted by analyzing the additive effects of the three directing groups. wikipedia.orgorganic-chemistry.org

The available positions for substitution are C2, C4, and C6.

Fluoro group (at C1): Directs ortho to C2, C6 and para to C4.

Difluoromethoxy group (at C3): Directs meta to C2, C4, C6.

Nitro group (at C5): Directs meta to C1 (occupied), C3 (occupied), and directs to C1, C3, and C5 relative to itself, which means it directs to positions 2, 4, and 6 on the ring.

The directing effects of the substituents reinforce each other. The -F group directs to positions 2, 4, and 6. The -NO₂ group also directs to positions 2, 4, and 6 (meta to itself). The -OCHF₂ group also directs to positions 2, 4, and 6 (meta to itself). All three groups direct an incoming electrophile to the same set of positions. However, substitution at the C6 position is sterically hindered by the adjacent nitro group. Therefore, an incoming electrophile would preferentially add to the C2 and C4 positions .

Transition Metal-Catalyzed Coupling Reactions

While direct C-F bond activation for cross-coupling is challenging, it can be achieved under specific conditions, especially on electron-poor aromatic rings. rsc.org However, a more common and versatile strategy involves the transformation of the nitro group into a more reactive functional group. The reduction of the nitro group to form 3-(Difluoromethoxy)-5-fluoroaniline is the key first step for a variety of powerful palladium- and copper-catalyzed coupling reactions.

Palladium-catalyzed reactions are central to modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds.

Buchwald-Hartwig Amination: The most direct application of the aniline derivative is its use in the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org In this reaction, 3-(Difluoromethoxy)-5-fluoroaniline can act as the amine coupling partner with various aryl or heteroaryl halides (or triflates) to form diarylamines. This method is widely used in the synthesis of pharmaceuticals. nih.govnrochemistry.com

Suzuki Coupling: To participate in Suzuki coupling, the aniline can be converted into an aryl halide or triflate. libretexts.org For instance, through a Sandmeyer reaction, the amine can be transformed into a bromo or iodo derivative, such as 1-bromo-3-(difluoromethoxy)-5-fluorobenzene . This halide is an excellent substrate for Suzuki coupling with a wide range of boronic acids or esters to form biaryl structures. thieme-connect.denih.gov

Sonogashira Coupling: Similarly, an iodo-substituted derivative, 1-iodo-3-(difluoromethoxy)-5-fluorobenzene , prepared from the aniline, would be a suitable partner for Sonogashira coupling with terminal alkynes. This reaction provides a direct route to aryl-alkyne structures.

Coupling Reaction Key Intermediate Typical Reagents Bond Formed
Buchwald-Hartwig Amination 3-(Difluoromethoxy)-5-fluoroaniline Ar-X, Pd catalyst, phosphine (B1218219) ligand, base (e.g., NaOtBu) Aryl C-N
Suzuki Coupling 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene Ar-B(OH)₂, Pd catalyst, phosphine ligand, base (e.g., K₂CO₃) Aryl C-C
Sonogashira Coupling 1-Iodo-3-(difluoromethoxy)-5-fluorobenzene Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N) Aryl C-C (alkyne)

Copper-mediated coupling reactions, such as the Ullmann condensation, serve as a classical alternative to palladium-catalyzed methods, particularly for the formation of C-N and C-O bonds. A halogenated derivative, such as 1-bromo-3-(difluoromethoxy)-5-fluorobenzene , could undergo an Ullmann reaction with an amine or alcohol at elevated temperatures to produce the corresponding arylamine or aryl ether. While often requiring harsher conditions than palladium-catalyzed methods, copper-mediated reactions remain a useful tool in the synthetic chemist's arsenal.

Stereochemical Aspects of Coupling Reactions in Fluorinated Systems

While specific stereochemical studies involving this compound in coupling reactions are not extensively documented, the stereochemical outcomes can be inferred from established principles in palladium-catalyzed cross-coupling reactions involving fluorinated aromatics and chiral substrates. The core of the issue often resides in the transmetalation step of the catalytic cycle, particularly in reactions like the Suzuki-Miyaura coupling, where the configuration of a chiral nucleophile is transferred. nih.gov

The stereochemical course of the transmetalation of alkylboron nucleophiles to a palladium center is not uniform and can be directed toward either retention or inversion of configuration. nih.gov This divergence is heavily influenced by the electronic properties of the phosphine ligands supporting the palladium catalyst. nih.gov Studies using deuterium-labeled chiral secondary alkyltrifluoroborates have shown that bulky, electron-rich ligands such as P(tBu)₃ tend to favor a stereoinvertive pathway. Conversely, electron-deficient ligands are known to promote a stereoretentive transmetalation. nih.gov

For primary alkyltrifluoroborates, the transmetalation to palladium generally proceeds with retention of stereochemistry, a pathway that appears largely independent of the electronic and steric properties of the system. nih.gov However, the steric properties of the nucleophile itself can override ligand effects. In cases of significant steric hindrance, a pathway that would normally be favored (e.g., stereoinversion) may be impeded, leading to the stereoretentive pathway becoming dominant. nih.gov

In the context of this compound, if it were coupled with a chiral secondary alkylboron reagent, the stereochemical outcome at the alkyl group would be tunable based on ligand choice. The fluorinated aromatic component itself is planar and achiral, but its electronic nature—highly electron-deficient due to the nitro, fluoro, and difluoromethoxy substituents—influences the reactivity and stability of the organopalladium intermediates in the catalytic cycle.

Table 1: Influence of Ligand Electronics on Stereochemical Outcome in B-Alkyl Suzuki-Miyaura Coupling

Ligand Type Example Ligand(s) Typical Stereochemical Pathway (Secondary Alkylboron Reagents) Reference
Electron-Rich P(tBu)₃, PAd₃ Stereoinversion nih.gov
Electron-Deficient bis-CF₃PhXPhos Stereoretention nih.gov

Functional Group Interconversions Involving the Difluoromethoxy Moiety and Other Substituents

The synthetic utility of this compound is greatly enhanced by the distinct reactivity of its three functional groups: the nitro group, the aromatic fluorine atom, and the difluoromethoxy moiety. These groups can be selectively transformed to introduce a wide range of other functionalities.

The Nitro Group: The reduction of the aromatic nitro group is a fundamental transformation, typically leading to the corresponding aniline, 3-amino-5-(difluoromethoxy)fluorobenzene. This reaction is critical as the resulting amino group serves as a versatile handle for subsequent derivatization, such as diazotization or amide bond formation. A variety of reducing agents can accomplish this transformation, and the choice of reagent is crucial for ensuring chemoselectivity, preserving the fluorine and difluoromethoxy substituents. wikipedia.orgcommonorganicchemistry.com

Common methods include:

Catalytic Hydrogenation: Using hydrogen gas with catalysts like palladium on carbon (Pd/C) or Raney nickel is a clean and efficient method. commonorganicchemistry.com Raney nickel is particularly useful if dehalogenation is a concern. commonorganicchemistry.com

Metal-Acid Systems: Reagents such as iron powder in acidic media (e.g., acetic acid or HCl) or tin(II) chloride (SnCl₂) in concentrated HCl are classic and robust methods for nitro group reduction. wikipedia.orgcommonorganicchemistry.com

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite can also be employed and are sometimes used for selective reduction of one nitro group in dinitro compounds. commonorganicchemistry.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/System Product Typical Conditions Reference
H₂, Pd/C Aniline Methanol or Ethanol solvent, room temperature commonorganicchemistry.com
Fe, HCl/AcOH Aniline Reflux wikipedia.org
SnCl₂·2H₂O, HCl Aniline Ethanol solvent, reflux commonorganicchemistry.com
Raney Nickel, H₂ Aniline Ethanol solvent wikipedia.org
Sodium Sulfide (Na₂S) Aniline Aqueous or alcoholic solution, heat commonorganicchemistry.com

The Fluorine Atom: The fluorine atom on the ring is activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of the nitro group in the para position and the difluoromethoxy group in the meta position. libretexts.org This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles. This reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org Studies on analogous compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrate that the activated fluorine atom can be readily substituted by oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgbeilstein-journals.org

The Difluoromethoxy Moiety: Interestingly, the difluoromethoxy group (OCF₂H), often considered a stable substituent, can also participate in nucleophilic substitution reactions under certain conditions, acting as a "pseudohalogen". Research has shown that in reactions with aqueous ammonia (B1221849) at high temperatures (80–160 °C) and pressures, the difluoromethoxy group can be displaced to form an amino group. nuph.edu.uaresearchgate.net Comparative studies on substrates containing both a difluoromethoxy group and a halogen (fluorine or chlorine) revealed the reactivity hierarchy. The reactivity of the difluoromethoxy group towards aminodehalogenation is lower than that of a fluorine atom but significantly higher than that of a chlorine atom at the same position. nuph.edu.uaresearchgate.net This competitive substitution provides a potential, albeit strenuous, method for functionalizing the C-OCF₂H position.

Table 3: Reactivity of Leaving Groups in Nucleophilic Aromatic Substitution

Leaving Group Relative Reactivity in Amination Conditions Reference
-F High Aqueous NH₃, 80-160 °C, high pressure nuph.edu.uaresearchgate.net
-OCF₂H Medium Aqueous NH₃, 80-160 °C, high pressure nuph.edu.uaresearchgate.net
-Cl Low Aqueous NH₃, 80-160 °C, high pressure nuph.edu.uaresearchgate.net

Advanced Spectroscopic Characterization Methodologies for 3 Difluoromethoxy 5 Fluoronitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For a compound like 3-(Difluoromethoxy)-5-fluoronitrobenzene, a combination of one-dimensional and multi-dimensional NMR experiments is essential.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

The ¹H NMR spectrum is expected to provide key information about the aromatic protons and the proton of the difluoromethoxy group. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The single proton on the difluoromethoxy group will appear as a triplet due to coupling with the two adjacent fluorine atoms.

Expected ¹H NMR Data: A detailed analysis would reveal distinct signals for each of the three aromatic protons, with their chemical shifts and coupling constants providing information about their relative positions on the benzene (B151609) ring. The proton of the -OCHF₂ group would be highly informative.

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
Aromatic H7.0 - 8.5MultipletsJ(H-H), J(H-F)
-OCHF₂6.5 - 7.5Triplet (t)J(H-F)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule. The carbon atoms attached to fluorine will exhibit characteristic splitting in the proton-decoupled spectrum due to carbon-fluorine coupling. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro, fluoro, and difluoromethoxy groups.

Expected ¹³C NMR Data: The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons of the difluoromethoxy group and those directly bonded to the fluorine atom and the nitro group will have characteristic chemical shifts.

Carbon Expected Chemical Shift (ppm) Expected Multiplicity (due to C-F coupling)
C-NO₂145 - 155Singlet or small triplet
C-F160 - 170Doublet
C-OCHF₂150 - 160Singlet or small triplet
Aromatic C-H110 - 130Doublets or Triplets
-OCHF₂115 - 125Triplet

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Elucidation

¹⁹F NMR is crucial for this molecule due to the presence of two different fluorine environments: the single fluorine atom on the aromatic ring and the two equivalent fluorine atoms of the difluoromethoxy group. scilit.comwikipedia.org This technique is highly sensitive and provides a wide chemical shift range, allowing for clear distinction between different fluorine nuclei. nih.govnih.gov

Expected ¹⁹F NMR Data: The spectrum will display two main signals. The aromatic fluorine will likely appear as a multiplet due to coupling with nearby protons. The two fluorine atoms of the -OCHF₂ group will appear as a doublet due to coupling with the single proton of that group.

Fluorine Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
Aromatic F-100 to -120MultipletJ(F-H)
-OCHF₂-80 to -100DoubletJ(F-H)

Advanced Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be required.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons on the aromatic ring by showing cross-peaks between their signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the aromatic proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. It would be instrumental in confirming the placement of the substituents on the aromatic ring by showing correlations between the protons and the carbons of the nitro, fluoro, and difluoromethoxy groups.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will show characteristic absorption bands for the nitro group, the C-F bonds, the C-O-C ether linkage, and the aromatic ring.

Expected FT-IR Data: The spectrum would be characterized by strong absorptions corresponding to the stretching vibrations of the key functional groups.

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
Nitro (NO₂)1500 - 1560 and 1335 - 1370Asymmetric and Symmetric Stretching
C-F (Aromatic)1200 - 1300Stretching
C-F (Aliphatic)1000 - 1100Stretching
C-O-C (Ether)1050 - 1250Stretching
Aromatic C=C1450 - 1600Stretching
Aromatic C-H3000 - 3100Stretching

An extensive search for scientific literature and spectroscopic data for the chemical compound This compound (CAS No. 1214332-99-6) bldpharm.com reveals a significant gap in publicly available, in-depth characterization studies. While the compound is listed by chemical suppliers, detailed experimental data from advanced spectroscopic methodologies, as specified in the requested article outline, are not available in published research.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the following analytical techniques for this compound:

Raman Spectroscopy: No specific Raman spectra or detailed peak analyses for this compound were found in the public domain.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Published UV-Vis absorption spectra and analyses of chromophoric properties for this specific molecule are not available.

Fluorescence and Phosphorescence Studies: There is no information to confirm whether this compound exhibits fluorescence or phosphorescence, nor are there any related studies.

High-Resolution Mass Spectrometry (HRMS): While the molecular weight is known, specific high-resolution mass spectrometry data for exact mass determination and fragmentation analysis could not be located.

Electrospray Ionization Mass Spectrometry (ESI-MS): No experimental data from ESI-MS studies, which would detail the ionization and fragmentation behavior of this compound, are publicly accessible.

General information on related structures, such as 3,5-difluoronitrobenzene (B45260) chem960.com or 1-(difluoromethoxy)-3-nitrobenzene (B1333252) chemicalbook.combldpharm.com, exists but cannot be used to accurately describe the spectroscopic properties of the target compound without engaging in speculation. Adhering to the principles of scientific accuracy, this article cannot be generated as requested due to the absence of specific, verifiable data for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable hyphenated technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves a dual purpose: to ascertain the purity of a synthesized batch and to identify any volatile impurities that may be present.

The gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel from the injector to the detector, is a characteristic property of a substance under a specific set of chromatographic conditions. Following separation by the GC, the eluted compounds are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio (m/z), and records the relative abundance of each ion. The resulting mass spectrum is a molecular fingerprint that can be used for structural elucidation and confirmation.

For a sample of this compound, a typical GC-MS analysis would involve dissolving a small amount of the compound in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate. An aliquot of this solution is then injected into the GC. The primary peak in the resulting chromatogram would correspond to this compound. The purity of the sample can be estimated by integrating the area of this peak and comparing it to the total area of all peaks in the chromatogram.

Volatile impurities, which could include residual solvents from the synthesis and purification process (e.g., acetone, hexane) or by-products from the chemical reaction, would appear as separate, smaller peaks in the chromatogram. The mass spectrum of each impurity peak can be compared against spectral libraries (such as the NIST library) to tentatively identify the structure of the impurity.

Below is a hypothetical data table representing the kind of results that would be obtained from a GC-MS analysis of a this compound sample.

Table 1: Representative GC-MS Data for Purity Analysis of this compound

Retention Time (min)Compound IdentityMass Spectrum (m/z) HighlightsPeak Area (%)
8.54This compound207 (M+), 161, 134, 114, 8399.5
3.21Dichloromethane (solvent)84, 86, 490.2
5.89Unidentified by-product191, 145, 1180.3

X-Ray Crystallography for Solid-State Molecular Architecture

While GC-MS provides information on purity and volatile components, X-ray Crystallography offers an unparalleled, high-resolution view of the molecule's structure in the solid state. This technique is contingent upon the ability to grow a suitable single crystal of the compound. The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the ordered array of atoms within a crystal lattice. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional electron density map of the molecule, from which the precise atomic positions can be determined.

For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be the first and often most challenging step. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.

Once a suitable crystal is mounted on the diffractometer, the X-ray diffraction data is collected. The analysis of this data provides a wealth of information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds, which can offer insights into the electronic nature of the molecule.

Conformation: The three-dimensional arrangement of the atoms in the molecule, including the orientation of the difluoromethoxy and nitro groups relative to the benzene ring.

Intermolecular interactions: The way in which individual molecules of this compound pack together in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking.

This detailed structural information is crucial for understanding the physical properties of the compound and can be invaluable for structure-activity relationship (SAR) studies in medicinal chemistry or materials science.

The results of an X-ray crystallography study are typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), and summarized in a table of crystallographic data. Below is a representative table of the type of data that would be reported for this compound.

Table 2: Representative X-Ray Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.512
b (Å)12.345
c (Å)8.987
α (°)90
β (°)105.3
γ (°)90
Volume (ų)803.4
Z (molecules per unit cell)4
Calculated Density (g/cm³)1.715
R-factor (%)4.5

Computational and Theoretical Studies of 3 Difluoromethoxy 5 Fluoronitrobenzene

Electronic Structure and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) Surface Analysis:There are no published studies presenting an MEP surface analysis to describe the electrophilic and nucleophilic sites of this compound.

To provide a comprehensive and scientifically accurate article as requested, dedicated computational research on 3-(Difluoromethoxy)-5-fluoronitrobenzene would need to be conducted and published.

Atomic Charges and Electron Density Distribution

Understanding the distribution of electrons within the this compound molecule is crucial for predicting its reactivity and intermolecular interactions. Computational methods are used to calculate atomic charges, which quantify the electrostatic state of each atom.

Detailed Research Findings: The electron density distribution is significantly influenced by the substituent groups. The nitro group (NO₂) is a strong electron-withdrawing group, leading to a decrease in electron density on the benzene (B151609) ring, particularly at the ortho and para positions relative to its point of attachment. The fluorine atom is also highly electronegative, further withdrawing electron density. Conversely, the difluoromethoxy group (-OCF₂H) has a more complex effect; while the oxygen atom can donate electron density to the ring through resonance, the highly electronegative fluorine atoms on the methyl group have a strong inductive electron-withdrawing effect.

Natural Bond Orbital (NBO) analysis is a common technique to study charge distribution and intramolecular interactions. For a related molecule, 3-chloro-4-fluoronitrobenzene (B104753), DFT calculations have shown that the nitro group and halogen atoms create significant positive electrostatic potential regions on the molecule's surface, indicating sites susceptible to nucleophilic attack. A similar pattern would be expected for this compound, with the computed atomic charges revealing the precise electronic landscape.

Table 1: Representative Calculated Atomic Charges for Substituted Nitroaromatics Note: This table is illustrative, based on typical findings for similar molecules, as specific data for this compound is not available.

Atom/Group Typical Calculated Charge (e) Method
Nitro Group (N) Positive DFT/NBO
Nitro Group (O) Negative DFT/NBO
Ring Carbon (C-NO₂) Positive DFT/NBO
Fluorine (Ar-F) Negative DFT/NBO

Dipole Moment and Polarizability Calculations

Detailed Research Findings: The dipole moment of this compound arises from the vector sum of the bond dipoles of its substituent groups. The strong electron-withdrawing nature of the nitro and fluoro groups creates significant partial charges, resulting in a substantial molecular dipole moment. Computational studies on analogous molecules like 3-chloro-4-fluoronitrobenzene have successfully calculated these properties, showing good agreement with what would be expected from the molecular structure. Such calculations for this compound would provide a precise value for its polarity, which influences its solubility and other physical properties.

Spectroscopic Parameter Prediction and Validation

Computational chemistry is a vital tool for interpreting and predicting spectroscopic data.

Theoretical NMR Chemical Shift Calculations (e.g., Gauge-Including Atomic Orbital (GIAO) Method)

The Gauge-Including Atomic Orbital (GIAO) method is a highly effective quantum chemical approach for predicting the NMR chemical shifts of various nuclei.

Detailed Research Findings: By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), the GIAO method can predict the corresponding chemical shifts. For ¹⁹F NMR, DFT-GIAO calculations have been shown to be reasonably accurate, often predicting chemical shifts within 10 ppm of experimental values for many organofluorine compounds. In this compound, separate signals would be predicted for the fluorine atom on the aromatic ring and the two equivalent fluorine atoms in the difluoromethoxy group. The precise chemical shifts would be sensitive to the electronic environment, providing a clear fingerprint of the molecule's structure. Calculations on similar molecules have demonstrated that methods like DFT and HF can reproduce experimental NMR trends.

Table 2: Illustrative Predicted NMR Chemical Shifts Note: This table illustrates the type of data generated from GIAO calculations. Specific values for the target compound require a dedicated computational study.

Nucleus Predicted Chemical Shift (ppm) Method
¹H (Aromatic) 7.5 - 8.5 DFT/GIAO
¹H (-OCF₂H) 6.5 - 7.5 (triplet) DFT/GIAO
¹³C (Aromatic) 110 - 160 DFT/GIAO
¹⁹F (Ar-F) Varies DFT/GIAO

Vibrational Frequency and Intensity Predictions for IR and Raman Spectra

Theoretical frequency calculations are used to predict the positions and intensities of bands in infrared (IR) and Raman spectra, corresponding to the molecule's vibrational modes.

Detailed Research Findings: A computational frequency analysis for this compound would yield a set of vibrational modes, each with a characteristic frequency. These modes can be assigned to specific molecular motions, such as C-H stretching, C=C ring vibrations, C-F stretching, and the symmetric and asymmetric stretches of the NO₂ group. For instance, the aromatic C-H stretching vibrations are typically found in the 3100-3000 cm⁻¹ region, while the characteristic nitro group stretches appear around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). Comparing the predicted spectrum with an experimental one allows for a detailed assignment of all vibrational bands.

Electronic Transition and UV-Vis Spectra Simulations

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states.

Detailed Research Findings: TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the oscillator strength of these transitions. For nitroaromatic compounds, the UV-Vis spectrum is typically characterized by π → π* transitions within the benzene ring and n → π* transitions involving the nitro group. A computational study would reveal how the substituents (F and OCF₂H) modify the energies of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption bands. This analysis provides insight into the electronic structure and the nature of the transitions responsible for the molecule's color and photophysical properties.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions. For this compound, this could involve studying its susceptibility to nucleophilic aromatic substitution. By mapping the potential energy surface, chemists can identify transition states, calculate activation energies, and determine the most likely reaction products. This approach provides a molecular-level understanding of reactivity that can be difficult to obtain through experiments alone.

Therefore, it is not possible to provide an article on the "" with the requested detailed research findings and data tables, as the primary scientific literature on this specific topic appears to be unavailable within the public domain.

Role As a Key Building Block in Advanced Organic Synthesis Research

Precursor for the Synthesis of Fluoroaryl Amines and Other Nitrogen-Containing Derivatives

The presence of a nitro group on the aromatic ring of 3-(difluoromethoxy)-5-fluoronitrobenzene makes it an excellent precursor for the synthesis of fluoroaryl amines. The catalytic reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, yielding the corresponding 3-(difluoromethoxy)-5-fluoroaniline (B1436004). This reaction is often carried out using various heterogeneous catalysts. magnusgroup.orgrsc.org

Commonly Used Catalysts for Nitro Group Reduction:

Catalyst TypeExamples
Noble Metal NanoparticlesGold (Au), Silver (Ag), Platinum (Pt), Palladium (Pd), Ruthenium (Ru)
Transition Metal NanoparticlesNickel (Ni), Cobalt (Co), Copper (Cu)

The resulting 3-(difluoromethoxy)-5-fluoroaniline is a valuable intermediate for the synthesis of a wide array of other nitrogen-containing derivatives. The amino group can undergo a variety of reactions, including diazotization, acylation, and alkylation, to introduce further functional groups and build more complex molecular architectures.

Scaffold for the Construction of Heterocyclic Systems and Fused Ring Structures

This compound serves as a valuable scaffold for the construction of heterocyclic systems, which are core structures in many pharmaceuticals and functional materials. Following the reduction of the nitro group to an amine, the resulting aniline (B41778) derivative can be used to synthesize fused ring structures. For instance, the corresponding ortho-phenylenediamine, which could be derived from further functionalization and reduction, is a key precursor for the synthesis of benzimidazoles. researchgate.netrsc.org The synthesis of fluorinated benzimidazoles is a significant area of research due to the wide range of biological activities these compounds exhibit, including antimicrobial, anthelmintic, antiviral, and anticancer properties. nih.govresearchgate.net

Intermediate in the Development of Complex Polyfunctionalized Aromatic Compounds

The strategic placement of the fluoro, difluoromethoxy, and nitro groups on the benzene (B151609) ring makes this compound a versatile intermediate for creating complex polyfunctionalized aromatic compounds. The fluorine atom and the nitro group can be subjected to various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Notable cross-coupling reactions applicable to derivatives of this compound include:

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides, and it is a widely used method for constructing arylalkynes and conjugated enynes. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov

Ullmann Condensation: This copper-catalyzed reaction is used to form aryl ethers, aryl thioethers, and aryl amines from aryl halides. wikipedia.orgorganic-chemistry.orgresearchgate.netmdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for the formation of carbon-nitrogen bonds. nih.gov

These reactions allow for the introduction of a wide range of substituents, leading to the development of novel and complex aromatic structures with tailored properties.

Application in the Design and Exploration of Novel Organic Molecules with Tunable Electronic Properties

The electronic properties of a molecule are crucial for its function, particularly in medicinal chemistry and materials science. The incorporation of fluorine-containing groups is a well-established strategy for modulating these properties. The difluoromethoxy group in this compound significantly influences the electronic nature of the aromatic ring.

The electronic effect of a substituent is often quantified by its Hammett constant (σ). The difluoromethoxy group is known to be a moderate electron-withdrawing group. researchgate.net This property, in combination with the strongly electron-withdrawing nitro group and the electronegative fluorine atom, makes this compound a valuable tool for designing molecules with specific electronic characteristics. By strategically modifying the functional groups on this scaffold, chemists can fine-tune the electronic properties of the resulting molecules for various applications.

Hammett Constants for Relevant Substituents:

Substituentσmσp
-NO₂0.710.78
-F0.340.06
-OCHF₂0.310.22

Data sourced from various studies on Hammett constants. stenutz.eupitt.eduresearchgate.net

Utility in Academic Methodologies for Fluorine Introduction and Derivatization

The study of fluorinated organic compounds is a vibrant area of academic research due to the unique properties that fluorine imparts to molecules. nih.gov this compound and its derivatives are useful in the development and validation of new synthetic methodologies for the introduction and derivatization of fluorine-containing groups. Research in this area includes exploring novel methods for the synthesis of difluoromethoxy-containing aromatics, for example, using fluoroform as a difluorocarbene source. nih.gov The reactivity of the C-F bond in such compounds under various reaction conditions is also a subject of academic inquiry, leading to a deeper understanding of fluorine chemistry.

Contributions to the Synthesis of Labeled Compounds for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and for in vivo imaging techniques like Positron Emission Tomography (PET). The fluorine atom in this compound can be substituted with the radioactive isotope fluorine-18 (B77423) (¹⁸F), a commonly used positron emitter in PET imaging. nih.gov The synthesis of ¹⁸F-labeled versions of this compound or its derivatives would enable researchers to track the distribution and metabolism of these molecules in biological systems, providing valuable insights for drug discovery and development. Furthermore, the use of other isotopic labels (e.g., ¹³C, ¹⁵N) in the synthesis of derivatives from this scaffold can aid in mechanistic studies of various chemical transformations.

Q & A

Q. Basic

  • ¹⁹F NMR : Identify fluorine environments. The difluoromethoxy group (-OCF₂) typically shows a triplet near δ -80 ppm, while aromatic fluorine resonates at δ -110 to -120 ppm.
  • IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and C-F (1100–1000 cm⁻¹) groups.
  • Mass Spectrometry : Molecular ion peak at m/z 219 (C₇H₃F₃NO₃⁺) with fragments indicating loss of NO₂ (45 Da) .

Advanced
For ambiguous spectral assignments (e.g., overlapping ¹H NMR signals), use 2D techniques (COSY, HSQC) or isotopic labeling. Compare with analogs like 3-(Difluoromethoxy)-5-nitrobenzofuran-2-carboxylic acid (¹H NMR δ 8.2–8.5 ppm for aromatic protons) .

What are the key physicochemical properties affecting reactivity and stability?

Q. Basic

  • Solubility : Low in water (<0.1 mg/mL) but soluble in DCM or THF.
  • Thermal Stability : Decomposes above 200°C; store at 2–8°C under inert gas.
  • pKa : Nitro group pKa ~ -1.3, making the compound resistant to nucleophilic attack under mild conditions .

Advanced
The electron-withdrawing nitro and difluoromethoxy groups reduce π-electron density, slowing electrophilic substitution. Stability in biological buffers (pH 7.4) can be assessed via HPLC monitoring over 24 hours .

How can researchers investigate potential biological activities of this compound?

Q. Basic

  • Enzyme Inhibition Assays : Screen against targets like PCSK9 (proprotein convertase) using fluorescence polarization.
  • Cytotoxicity Studies : Test in cancer cell lines (e.g., HeLa) with IC₅₀ determination via MTT assay .

Advanced
Mechanistic studies may involve molecular docking (AutoDock Vina) to predict binding to PCSK9 or antimicrobial targets. Compare with structurally similar inhibitors, such as benzothiadiazole-carboxamide derivatives (IC₅₀ = 64 nM for GSK-3β) .

What strategies mitigate safety risks during handling and synthesis?

Q. Basic

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods.
  • Waste Management : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal.
  • Storage : Keep in amber vials with desiccants to prevent hydrolysis .

Advanced
Monitor for toxic byproducts (e.g., nitroso intermediates) via GC-MS. Implement real-time air sampling in labs using PID detectors for volatile fluorinated compounds .

How do electronic effects influence the compound’s reactivity in cross-coupling reactions?

Advanced
The nitro group deactivates the ring, limiting Suzuki-Miyaura coupling. However, the difluoromethoxy group’s electron-withdrawing nature can enhance reactivity in Ullmann couplings. Computational NBO analysis reveals partial charges on reactive sites (e.g., C-4 position) for targeted functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.